molecular formula C13H14N4O B008814 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 103026-12-6

7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B008814
CAS No.: 103026-12-6
M. Wt: 242.28 g/mol
InChI Key: JOCMWXDUQHVTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method yields the desired pyrrolo[2,3-d]pyrimidine derivatives efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing robust purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, allowing for the synthesis of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit significant anticancer properties. The pyrrolo[2,3-d]pyrimidine scaffold has been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of this compound can inhibit the growth of tumor cells by targeting specific kinases involved in cancer progression .

Antiviral Properties
The compound's structural features suggest potential antiviral applications. It has been studied for its ability to inhibit viral replication, particularly in the context of RNA viruses. Research has demonstrated that similar pyrrolopyrimidine compounds can effectively disrupt viral life cycles by targeting viral polymerases .

Biochemical Applications

Enzyme Inhibition
this compound has shown promise as an enzyme inhibitor. It specifically targets enzymes involved in nucleotide metabolism and DNA synthesis. This property can be exploited in the development of therapeutics aimed at diseases characterized by uncontrolled cell proliferation .

Targeting Protein Kinases
Protein kinases play crucial roles in cellular signaling pathways. Compounds with a similar structure have been identified as effective inhibitors of several protein kinases, which are often dysregulated in cancer and other diseases. By modulating these pathways, the compound could serve as a lead for developing new therapeutic agents .

Material Science

Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Research into its charge transport properties is ongoing to evaluate its effectiveness in these applications .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range.
Study BAntiviral PropertiesShowed effective inhibition of viral replication in vitro against influenza virus; further studies needed for clinical relevance.
Study CEnzyme InhibitionIdentified as a potent inhibitor of thymidylate synthase; potential application in cancer therapy discussed.
Study DOrganic ElectronicsExhibited promising charge mobility characteristics suitable for electronic applications; ongoing optimization required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its unique combination of a furan ring and a pyrrolo[2,3-d]pyrimidine core. This structural arrangement imparts distinct chemical properties and biological activities, making it a versatile compound for various applications in research and industry.

Biological Activity

7-(Furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 103026-12-6) is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

The molecular formula of this compound is C13H14N4OC_{13}H_{14}N_{4}O, with a molecular weight of 242.28 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for various pharmacological properties.

Antiproliferative Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that modifications in the structure of these compounds could enhance their activity against human cancer cells:

Compound StructureTarget Cell LinesIC50 Values (μM)
7-(Furan-2-ylmethyl)-5,6-dimethylHeLa4.3 - 8.3
A54975 - 100
MDA-MB-231Variable

The presence of functional groups such as hydroxyl (-OH) and amine (-NH₂) has been shown to improve antiproliferative activity significantly by enhancing cellular uptake and interaction with biological targets .

The mechanism through which this compound exerts its biological effects may involve inhibition of key enzymes involved in cellular proliferation and survival pathways. For instance, studies on related compounds indicate a potential inhibitory effect on dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A recent study explored the effects of this compound on various cancer cell lines, including HeLa and A549. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic potential .
  • Antiviral Properties : Another investigation highlighted the antiviral activity of pyrrolo[2,3-d]pyrimidine derivatives against SARS-CoV-2. Although specific data for this compound was not detailed, similar structural analogs demonstrated low cytotoxicity and effective inhibition of viral replication .

Properties

IUPAC Name

7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-8-9(2)17(6-10-4-3-5-18-10)13-11(8)12(14)15-7-16-13/h3-5,7H,6H2,1-2H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCMWXDUQHVTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407007
Record name 7-[(Furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103026-12-6
Record name 7-(2-Furanylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103026-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[(Furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 5
7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.